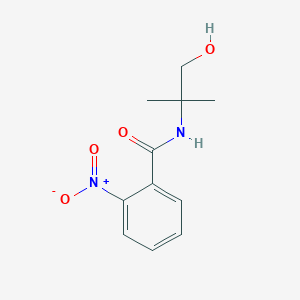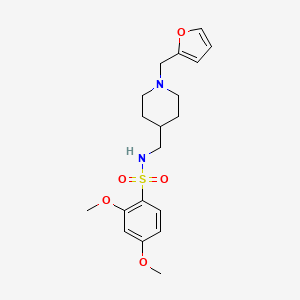
2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol” is a chemical compound that has been the subject of extensive research in recent years due to its potential applications in various fields of research and industry. It is a derivative of pyrazole that contains two methyl substituents .
Synthesis Analysis
The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . A series of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has also been synthesized .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these compounds have been fully assigned .Chemical Reactions Analysis
The glutathione peroxidase like catalytic activity of related compounds has been studied in a model system, in which reduction of hydrogen peroxide with dithiothreitol (DTTred), in the presence of an organoselenium compound was investigated .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The hydrotris(3,5-dimethylpyrazol-1-yl)borate dioxido-vanadium(V) complex, incorporating elements related to 2-(3,5-Dimethylpyrazol-1-yl)cyclohexan-1-ol, has been utilized as an efficient catalyst for the peroxidative oxidation of cyclohexane. This catalyst is notable for its reusability and minimal leaching of vanadium, demonstrating its potential in eco-friendly oxidation processes (Ottaviani et al., 2020).
Enzyme Inhibitory Activities
Compounds derived from 3,5-dimethylpyrazole, such as this compound, have shown selective inhibitory activities against various enzymes like urease and butyrylcholinesterase. These findings are significant in the context of developing targeted enzyme inhibitors (Harit et al., 2012).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of palladium complexes using 3,5-dimethylpyrazolic hybrid ligands, closely related to this compound. These studies provide insights into the formation of monomeric and dimeric complexes, contributing to the understanding of coordination chemistry and molecular structures (Guerrero et al., 2008).
Metal Complex Formation
Studies have shown the ability of 3,5-dimethylpyrazole derivatives to form metal complexes. For instance, dicarbonyl{tris(3,5-dimethylpyrazol-1-yl)hydridoborato}rhodium and similar compounds can activate solvents like cyclohexane, indicating their potential in metal complex formation and solvent activation processes (Barrientos et al., 1990).
Coordination Chemistry
Compounds such as trans-2-(pyrazol-1-yl)cyclohexan-1-ol, derived from 3,5-dimethylpyrazole, have been utilized in the synthesis and study of coordination chemistry with transition metals. These studies enhance our understanding of ligand arrangements and metal-ligand interactions, contributing to the field of inorganic chemistry (Barz et al., 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14/h7,10-11,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAYVRYGLBZVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)

![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)









![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)